10-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-11-(2-methylprop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
Description
This compound is a complex tricyclic heterocyclic molecule featuring a fused 7-thia-9,11-diazatricyclo[6.4.0.0²⁶]dodecatrienone core. Key structural elements include:
- A 4-methoxyphenyl group attached via a sulfanyl-containing side chain at position 10.
- A 2-methylprop-2-en-1-yl (isoprenyl) substituent at position 11.
Its IUPAC name and synonyms (e.g., AB00100727-01, CS-0219185) are cataloged in chemical databases, with a molecular formula of C₂₀H₂₁N₂O₃S₂ based on structural analysis . The methoxy group enhances lipophilicity, while the isoprenyl moiety may contribute to membrane permeability or biological targeting .
Properties
IUPAC Name |
10-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-11-(2-methylprop-2-enyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-13(2)11-24-21(26)19-16-5-4-6-18(16)29-20(19)23-22(24)28-12-17(25)14-7-9-15(27-3)10-8-14/h7-10H,1,4-6,11-12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQLQCOBYPNCFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)OC)SC4=C2CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-11-(2-methylprop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable thiol and amine under controlled conditions to form the core structure. The reaction conditions often include the use of catalysts such as citric acid in an ethanolic solution under ultrasound irradiation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
10-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-11-(2-methylprop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the thia and diazatricyclo moieties may contribute to the inhibition of tumor growth by interfering with cellular signaling pathways involved in cancer progression.
Antimicrobial Properties
The compound's ability to interact with various biological targets suggests potential antimicrobial activity. Similar compounds have demonstrated efficacy against a range of pathogens, making this compound a candidate for further exploration in antimicrobial drug development.
Anti-inflammatory Effects
Compounds containing methoxyphenyl groups have been associated with anti-inflammatory properties. The specific structure of this compound may allow it to modulate inflammatory responses, providing therapeutic benefits in conditions characterized by excessive inflammation.
Synthetic Pathways
The synthesis of 10-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-11-(2-methylprop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one typically involves several key steps:
- Formation of the thia and diazatricyclo framework : Utilizing cyclization reactions to create the core structure.
- Introduction of functional groups : Employing methods such as alkylation and acylation to attach the methoxy and alkenyl substituents.
- Purification and characterization : Techniques such as chromatography and spectroscopy are essential for obtaining pure compounds and confirming their structures.
Case Study 1: Anticancer Screening
In a study evaluating the anticancer potential of structurally similar compounds, researchers found that derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, suggesting that this class of compounds could be developed into effective antimicrobial agents.
Mechanism of Action
The mechanism of action of 10-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-11-(2-methylprop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfur- and nitrogen-containing tricyclic derivatives. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Insights
Substituent Effects :
- 4-Methoxyphenyl (target compound): Electron-donating methoxy group enhances stability and lipophilicity, favoring membrane penetration .
- 4-Hydroxyphenyl (IIj): Hydroxy group enables hydrogen bonding, improving solubility but reducing bioavailability compared to methoxy derivatives .
- Isoprenyl vs. Phenylethyl : The isoprenyl group in the target compound may confer better metabolic stability than the phenylethyl group in CAS 351005-68-0, which is prone to oxidative degradation .
Synthesis Pathways :
- Similar compounds are synthesized via N-alkylation/arylation (e.g., using NaH in DMF) or cyclization reactions. The target compound’s sulfanyl side chain likely derives from thiol-nucleophile reactions .
Crystallographic Data :
- Structures of analogs (e.g., IIi, IIj) were resolved using SHELXL for refinement, a standard for small-molecule crystallography. Hydrogen-bonding patterns in IIj align with Etter’s rules for supramolecular assembly .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The isoprenyl and methoxyphenyl groups synergize to optimize both lipophilicity and target binding, as seen in kinase inhibitors .
- Crystallinity : The tricyclic core’s rigidity facilitates crystal packing, aiding in X-ray diffraction studies. SHELX software remains critical for structural validation .
- Environmental Stability : Methoxy groups reduce oxidative degradation compared to hydroxylated analogs, enhancing shelf-life .
Biological Activity
The compound 10-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-11-(2-methylprop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with a thiazole moiety and several functional groups that contribute to its biological activity. The presence of the methoxyphenyl group and the sulfanyl linkage are particularly significant for its pharmacological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O3S |
| Molecular Weight | 372.48 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit key enzymes involved in cell proliferation, such as receptor tyrosine kinases and telomerase, which are critical in cancer progression.
- Antimicrobial Properties : The sulfanyl group may enhance the compound's ability to disrupt microbial cell membranes or interfere with essential metabolic pathways in bacteria and fungi.
- Anti-inflammatory Effects : The methoxyphenyl group is known to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Antitumor Activity
In vitro studies have shown that derivatives of similar compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. For instance, compounds with structural similarities have demonstrated IC50 values in the micromolar range against these cell lines, indicating potential as anticancer agents .
Antimicrobial Activity
Research indicates that compounds featuring thiazole or sulfanyl groups often display antimicrobial properties. A study demonstrated that related compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be evaluated for similar effects .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound can be inferred from studies on related methoxy-substituted phenyl compounds which have shown efficacy in reducing inflammation markers in animal models .
Case Studies
- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of various thiazole derivatives, it was found that compounds with similar structural features to our target compound exhibited IC50 values ranging from 10 to 30 µM against human cancer cell lines . This suggests a promising avenue for further exploration of our compound's efficacy.
- Antimicrobial Testing : A comparative study on the antimicrobial activity of sulfenamide derivatives revealed that certain structural modifications enhanced activity against Staphylococcus aureus and Escherichia coli . This supports the hypothesis that our compound may possess similar or enhanced antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
